molecular formula C46H68BO16- B1251414 Tartrolone C

Tartrolone C

Cat. No.: B1251414
M. Wt: 887.8 g/mol
InChI Key: WOJDVSNFPBXUGQ-TVWAQYCBSA-N
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Description

Overview of Macrodiolide Natural Products: Structural Diversity and Biological Significance

Macrodiolides are a fascinating group of natural products defined by their substantial ring structures incorporating two ester functionalities. These compounds often exhibit complex three-dimensional arrangements and unique chemical features that contribute to their interactions with biological targets. mdpi.com Produced by diverse organisms, including microorganisms and marine life, macrodiolides display a broad spectrum of biological activities. mdpi.commdpi.com Their roles can range from antimicrobial and antifungal agents to cytotoxic compounds and immunosuppressants. mdpi.commdpi.comresearchgate.net The structural complexity and diverse bioactivities of macrodiolides make them valuable subjects for chemical synthesis and biological investigation. mdpi.comresearchgate.net

Historical Context of the Discovery of the Tartrolone Series

The tartrolone series of macrodiolides was initially identified from the myxobacterium Sorangium cellulosum. acs.org This early discovery placed tartrolones within a group of natural products isolated from myxobacteria, known producers of structurally complex and biologically potent secondary metabolites. The investigation into these compounds revealed a family of related macrodiolides possessing distinct chemical features.

Positioning of Tartrolone C within the Broader Tartrolone Macrodiolide Family

This compound is recognized as a member of the tartrolone macrodiolide family, which includes other congeners such as Tartrolone A, Tartrolone B, and Tartrolone D. nih.govnih.govnih.govnih.govresearchgate.net These compounds are chemically related, often featuring symmetrical or semisymmetrical dimeric ester structures. researchgate.net A key structural characteristic shared by some members of the tartrolone family, including this compound, is the presence of a coordinated boron atom within the macrocyclic framework. nih.govnih.govresearchgate.net

Structurally, this compound possesses a complex macrocyclic core. Its molecular formula is C46H68BO16-, with a computed molecular weight of 887.8 g/mol . nih.gov This contrasts with other family members like Tartrolone A (C46H72O14, 849.1 g/mol ) nih.gov and Tartrolone D (C44H68O14, 821.0 g/mol ). nih.gov The relative stereochemistry of this compound has been reported to be similar to that of Tartrolone B, a related boron-containing macrodiolide. acs.org

Significance of this compound in Contemporary Chemical Biology Research

This compound garnered initial attention due to its isolation based on observed insecticidal activity. acs.orgresearchgate.netitmedicalteam.plresearchgate.netnih.gov It was isolated from a Streptomyces species, marking the first report of a tartrolone from this genus, as previous findings were associated with Sorangium cellulosum. acs.org Research has demonstrated that this compound exhibits insecticidal effects against significant agricultural pests, including the beet armyworm (Spodoptera exigua) and the tobacco budworm (Heliothis virescens). researchgate.net Minimum emergent larvicide concentrations (MELCs) of 125 ppm were reported for its activity against both insects. researchgate.net

Properties

Molecular Formula

C46H68BO16-

Molecular Weight

887.8 g/mol

IUPAC Name

(1S,2R,5S,8Z,10E,14S,17S,18S,21S,22S,26R,29S,32Z,34E,38S,41S,42S,45S)-14,21,38,45-tetrahydroxy-5,17,21,29,41,45-hexamethyl-4,23,25,28,46,47,48,49-octaoxa-24-boranuidahexacyclo[22.21.1.11,42.12,24.118,22.022,26]nonatetraconta-8,10,32,34-tetraene-3,16,27,40-tetrone

InChI

InChI=1S/C46H68BO16/c1-29-19-15-11-7-9-13-17-21-33(48)28-36(51)32(4)38-24-26-44(6,55)46(59-38)40-42(53)57-30(2)20-16-12-8-10-14-18-22-34(49)27-35(50)31(3)37-23-25-43(5,54)45(58-37)39(41(52)56-29)60-47(61-40,62-45)63-46/h7-14,29-34,37-40,48-49,54-55H,15-28H2,1-6H3/q-1/b11-7-,12-8-,13-9+,14-10+/t29-,30-,31+,32+,33-,34-,37-,38-,39-,40-,43-,44-,45+,46+,47?/m0/s1

InChI Key

WOJDVSNFPBXUGQ-TVWAQYCBSA-N

Isomeric SMILES

[B-]123O[C@]45O[C@H]([C@@H](C(=O)C[C@H](CC/C=C/C=C\CC[C@@H](OC(=O)[C@H](O1)[C@]6(O2)O[C@H]([C@@H](C(=O)C[C@H](CC/C=C/C=C\CC[C@@H](OC(=O)[C@@H]4O3)C)O)C)CC[C@@]6(O)C)C)O)C)CC[C@@]5(O)C

Canonical SMILES

[B-]123OC4C(=O)OC(CCC=CC=CCCC(CC(=O)C(C5CCC(C(O1)(O5)C(O2)C(=O)OC(CCC=CC=CCCC(CC(=O)C(C6CCC(C4(O3)O6)(C)O)C)O)C)(C)O)C)O)C

Synonyms

tartrolone C

Origin of Product

United States

Isolation and Characterization of Tartrolone C from Microbial Sources

Identification of Producer Microorganisms

Tartrolone C has been identified as a secondary metabolite produced by certain microorganisms, with a notable focus on bacterial species.

Streptomyces Species as Primary Biosynthetic Platforms

Streptomyces species are well-established producers of a wide array of bioactive secondary metabolites, including antibiotics and insecticides. This compound was notably isolated from a Streptomyces species, specifically Streptomyces sp. CP1130. acs.orgnih.govresearchgate.netresearchgate.net This isolation was based on the insecticidal activity observed in the microbial culture. acs.orgnih.govresearchgate.netresearchgate.net Streptomyces species are prolific producers of such compounds, with a significant percentage of known antibiotics originating from this genus. researchgate.net

Discovery from Other Microorganisms Producing Related Tartrolones

While Streptomyces sp. CP1130 is a primary source identified for this compound, related tartrolones have been discovered from other microbial sources. For instance, tartrolon E (trtE) has been isolated from Teredinibacter turnerae, a symbiotic bacterium found in the gills of shipworms. plos.orgpnas.orgpnas.org Research on T. turnerae has revealed that it produces polyketide tartrolons, which are believed to play a role in structuring the microbial community within the shipworm and potentially aiding in digestion. pnas.org Tartrolon D has also been identified from a marine-derived actinomycete, Streptomyces sp. MDG-04-17-069, and showed cytotoxic activity. researchgate.net These findings indicate that the production of tartrolone-series compounds is not limited to a single microbial genus and can be associated with diverse bacteria, including those in symbiotic relationships.

Advanced Isolation and Purification Methodologies

Obtaining pure this compound from complex microbial fermentation broths requires sophisticated isolation and purification techniques.

Culture Preparation and Extraction Strategies

The initial step in isolating this compound involves the preparation of microbial cultures. For Streptomyces species, this typically involves growing the bacteria in suitable liquid media under controlled conditions to promote the production of secondary metabolites. mdpi.com Following fermentation, extraction strategies are employed to recover the target compound from the culture broth and/or the microbial biomass. This often involves liquid-liquid extraction using organic solvents, which can partition the lipophilic secondary metabolites like this compound away from the aqueous culture medium. researchgate.netitmedicalteam.pl The choice of solvent and extraction method can significantly impact the yield and purity of the crude extract.

Chromatographic Separations for Compound Isolation

Crude extracts obtained from microbial cultures contain a complex mixture of compounds. Chromatographic techniques are essential for separating this compound from these mixtures to achieve a high level of purity. Various chromatographic methods can be employed, including column chromatography, high-performance liquid chromatography (HPLC), and potentially countercurrent chromatography. academicjournals.org These techniques separate compounds based on differences in their physical and chemical properties, such as polarity, size, and affinity for a stationary phase. The isolation of this compound from Streptomyces sp. CP1130, as well as other tartrolones from different sources, has relied on such chromatographic separations. acs.orgmdpi.com Spectroscopic data, such as NMR, MS, and UV, are then used to characterize the isolated compound and confirm its structure. acs.orgnih.govresearchgate.netresearchgate.netnih.gov

Dereplication Strategies for Novelty Assessment

In natural product discovery, dereplication is a crucial step to quickly identify known compounds within crude extracts or fractions, thereby focusing efforts on the isolation and characterization of novel molecules. acs.orgscispace.comresearchgate.net This process minimizes the time and resources spent on rediscovering previously reported compounds. acs.orgscispace.com

Modern dereplication strategies often integrate analytical techniques with spectroscopic databases. Hyphenated techniques like LC-MS (liquid chromatography-mass spectrometry) are widely used for rapid analysis of complex mixtures. scispace.commdpi.com By comparing the spectroscopic data (e.g., mass spectra, UV profiles) of components in the microbial extract with databases of known compounds, researchers can quickly identify if a compound is already known. scispace.com Molecular networking, which organizes MS/MS data based on chemical similarity, is another powerful dereplication tool that can help identify known compounds and suggest the presence of related analogs. researchgate.netacs.orgscispace.com While specific details on the dereplication strategies used solely for this compound are not extensively detailed in the provided context, the general principles of using spectroscopic data and databases to avoid rediscovery are standard practice in natural product research involving microbial sources. acs.orgscispace.comresearchgate.netmdpi.com The initial report on this compound highlights the use of spectroscopic data (NMR, MS, and UV) to establish its structure, which inherently involves comparing these data to known compounds to confirm its novelty at the time of discovery. acs.orgnih.govresearchgate.net

Here is a data table summarizing some key information about this compound and its producers:

Compound NameProducer MicroorganismSource TypeKey Activity NotedPubChem CID
This compoundStreptomyces sp. CP1130Terrestrial BacteriumInsecticidal10887500
Tartrolon DStreptomyces sp. MDG-04-17-069Marine-Derived ActinomyceteCytotoxicNot provided in sources
Tartrolon E (trtE)Teredinibacter turneraeSymbiotic Bacterium (Shipworm)Anti-apicomplexan, AntibacterialNot provided in sources

Comparative Analysis with Known Macrodiolides

This compound is a member of the tartrolone series of macrodiolides. uni.luwikipedia.orgcenmed.com This series includes several related compounds, such as Tartrolon A, Tartrolon B, Tartrolon D, and Tartrolon E (also referred to as trtE). nih.govcenmed.com These compounds share a fundamental chemical relationship, all containing symmetrical or semisymmetrical dimeric esters. nih.govcenmed.com

Structural comparisons using spectroscopic data, particularly NMR, have been instrumental in understanding the relationships between different tartrolones. For instance, the relative stereochemistry of this compound was partly determined by comparing its carbon chemical shifts and analyzing ROESY correlations and coupling constants in relation to data obtained for Tartrolon B and C, for which detailed NMR analyses and crystal structures were available. uni.lu This indicates a high degree of structural similarity within the series, allowing for comparative spectroscopic analysis to aid in the characterization of new members.

While this compound was isolated from Streptomyces sp. CP1130 uni.lunih.govnih.govwikipedia.org, other tartrolones like Tartrolon A and B were initially discovered from the myxobacterium Sorangium cellulosum wikipedia.org. Tartrolon D has been isolated from marine-derived Streptomyces sp. cenmed.comnpatlas.org, and Tartrolon E (trtE) is produced by Teredinibacter turnerae, a symbiotic bacterium of shipworms nih.govrsc.orgresearchgate.net. This highlights that members of the tartrolone macrodiolide family can be produced by diverse microbial sources.

Another point of comparison within the series relates to the presence or absence of coordinated boron. For example, Tartrolon D has been described as being identical to trtE but lacking a coordinated boron atom. nih.govcenmed.com This suggests variations within the series can involve the complexation with boron, which is a notable characteristic of several tartrolones.

Other macrodiolides isolated from microbial sources include prodiginines like Metacycloprodigiosin and Undecylprodigiosin, which have also been isolated from Streptomyces species. uni.lunih.govwikipedia.orgresearchgate.net While structurally distinct from the boron-containing tartrolones, their isolation from similar microbial genera underscores the capacity of these microorganisms to produce a wide array of complex macrocyclic compounds.

The comparative analysis of this compound with other known macrodiolides, particularly within the tartrolone series, provides valuable insights into the structural diversity and shared biosynthetic features of these microbial natural products.

Elucidation of the Chemical Structure and Stereochemistry of Tartrolone C

Spectroscopic Approaches for Planar Structure Determination

Spectroscopic methods play a crucial role in deciphering the atomic connectivity and functional groups present in Tartrolone C, thereby establishing its planar structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a primary tool for the structural elucidation of organic compounds like this compound. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. researchgate.netacs.orgresearchgate.netescholarship.orgwordpress.comfrontiersin.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the types of protons, their chemical environments, and their coupling interactions, which helps in identifying different structural fragments. acs.orgescholarship.orgnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. researchgate.netfrontiersin.orgnih.gov

2D NMR Techniques: Correlational NMR experiments are essential for connecting the structural fragments identified from 1D spectra.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing spin systems. acs.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. acs.org

Detailed analysis of these NMR data allows for the assignment of specific proton and carbon resonances to their corresponding positions within the molecule. For this compound, NMR data, including COSY and HMBC experiments, were instrumental in assigning proton resonances and spin systems and connecting these systems to establish the macrodiolide core structure. acs.org Comparison of its carbon chemical shifts to those of related tartrolones, such as tartrolone B, also aided in the structural assignment. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, which allows for the calculation of its elemental composition. researchgate.netescholarship.orgmdpi.commdpi.comnih.govwa.gov

HRMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion or a characteristic fragment ion.

This precise mass measurement can be used to determine the unique elemental formula of the compound by comparing the experimental mass to calculated masses for various combinations of atoms. researchgate.net

For this compound, a quasimolecular HRESIMS ion peak at m/z 1068.5710 provided the molecular formula C₅₆H₈₂BNO₁₈. researchgate.net The presence of boron in the molecule was deduced from a characteristic isotopic peak pattern in the molecular ion cluster. researchgate.net HRMS data, alongside NMR data, were crucial in elucidating the asymmetric boron-containing macrodiolide core structure of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. researchgate.netacs.orgnih.govmdpi.comnih.govnih.govthermofisher.comuomustansiriyah.edu.iq

The UV-Vis spectrum shows absorbance maxima (λmax) at specific wavelengths, which are characteristic of certain functional groups and conjugated systems. acs.orgnih.govthermofisher.comuomustansiriyah.edu.iqresearchgate.net

The intensity of the absorption can also provide quantitative information. uomustansiriyah.edu.iq

For this compound, UV-Vis spectroscopy was used in conjunction with NMR and MS data during its isolation and structural characterization. researchgate.netacs.orgnih.gov The presence of specific chromophores, such as conjugated double bonds, can be inferred from the observed UV absorption maxima. uomustansiriyah.edu.iq

Stereochemical Assignment Methodologies

Determining the stereochemistry of a complex molecule like this compound, which possesses numerous chiral centers, requires specific experimental techniques to establish both the relative and absolute configurations.

Determination of Relative Stereochemistry via NMR Correlational Techniques (e.g., ROESY)

Relative stereochemistry defines the stereochemical relationships between different chiral centers within a molecule. NMR correlational techniques, particularly the Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for this purpose. researchgate.networdpress.com

ROESY: This 2D NMR experiment identifies protons that are spatially close to each other, regardless of the number of bonds separating them. wordpress.com Through-space correlations observed in a ROESY spectrum provide information about the conformation of the molecule and the relative orientation of substituents around chiral centers. researchgate.networdpress.com

For this compound, ROESY correlations were used to derive the relative configuration. researchgate.net Analysis of ROESY data, along with coupling constants and comparison of carbon chemical shifts to those of related tartrolones, helped assign the relative stereochemistry of its numerous stereocenters, including those within the six-membered ketal rings. researchgate.net Specific ROESY correlations, such as those between hydroxyl protons and nearby methylene (B1212753) or methine protons, provided key insights into the relative configuration at certain positions. researchgate.net

Assignment of Absolute Stereochemistry (e.g., Mosher's Method, Marfey's Method)

Absolute stereochemistry defines the precise spatial arrangement of atoms at each chiral center (R or S configuration). Methods like Mosher's method and Marfey's method are commonly used for this assignment. researchgate.netmdpi.commdpi.comresearchgate.netacs.orgillinois.eduencyclopedia.pubepa.govmdpi.commdpi.com

Mosher's Method: This method is widely used for determining the absolute configuration of secondary alcohols. mdpi.comacs.orgillinois.eduencyclopedia.pubmdpi.com It involves reacting the chiral alcohol with enantiomerically pure Mosher's reagents, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. illinois.eduencyclopedia.pubmdpi.com The ¹H NMR spectra of these diastereomers are then compared. illinois.edumdpi.com The differences in chemical shifts (Δδ) of protons in the vicinity of the chiral center are characteristic of the absolute configuration. illinois.eduencyclopedia.pubmdpi.com

Marfey's Method: This method is primarily used for determining the absolute configuration of amino acids. mdpi.comepa.govmdpi.com It involves hydrolyzing a peptide or compound containing amino acid residues and then derivatizing the resulting amino acids with a chiral reagent like 1-fluoro-2,4-dinitrophenyl-5-d,l-alanine amide (FDAA), also known as Marfey's reagent. mdpi.comepa.govmdpi.com The diastereomeric derivatives are then separated and analyzed, typically by HPLC-MS, and their retention times are compared to those of similarly derivatized standard amino acids of known configuration. mdpi.commdpi.com

For this compound, the absolute stereochemistry was assigned using Mosher's and Marfey's methods. researchgate.netresearchgate.net Additionally, comparison of the optical rotation of this compound to that of Tartrolone B, whose absolute stereochemistry was previously established by X-ray crystallography, also provided supporting evidence for the absolute configuration. acs.org

Analysis of Boron Complexation and its Impact on Structure

A defining characteristic of this compound is the presence of a boron atom within its macrodiolide framework researchgate.net. The presence of boron was initially deduced through high-resolution mass spectrometry (HRMS), which revealed a characteristic ion peak corresponding to a boron-containing molecular formula (C₅₆H₈₂BNO₁₈) researchgate.net. The PubChem entry for this compound also indicates a structure featuring a borate (B1201080) anion nih.gov.

Comparative Structural Analysis within the Tartrolone Macrodiolide Series

This compound is recognized as a new addition to the tartrolone series of macrodiolides researchgate.netacs.orgnih.gov. This series comprises chemically related compounds that typically feature symmetrical or semisymmetrical dimeric ester structures researchgate.net. Comparative structural analysis, particularly using nuclear magnetic resonance (NMR) spectroscopy, has been crucial in elucidating the structure and stereochemistry of this compound relative to other members of the series.

The relative stereochemistry of this compound, encompassing its 20 stereocenters within the 42-membered ring, was assigned through a combination of spectroscopic techniques. These included analysis of ROESY correlations, ¹H,¹H and ¹H,¹³C coupling constants, and importantly, by comparing its ¹³C chemical shifts to those of tartrolone B and tartrolone D researchgate.net. Detailed NMR analyses and crystal structures were available for tartrolone B and C, facilitating these comparisons researchgate.net.

Structural comparisons have revealed that this compound is structurally similar to tartrolone B researchgate.net. However, a notable difference lies in the monomeric subunits, where tartrolone B contains additional oxygen atoms compared to this compound researchgate.net. Tartrolone D is also identified as a member of this macrodiolide series researchgate.net. The shared macrodiolide core and the presence of a boron atom are common features that define the tartrolone series, while variations in peripheral functional groups and oxygenation patterns contribute to the distinct properties of each congener.

The elucidation of this compound's structure through comparison with known tartrolones highlights the utility of studying related natural products to understand the structural diversity within a compound class.

Table 1: Spectroscopic Methods Used for this compound Structure Elucidation

MethodApplication in this compound Elucidation
HRMSDetermination of molecular formula and presence of boron researchgate.net
NMR (¹H, ¹³C, ROESY)Elucidation of planar structure and relative stereochemistry researchgate.net
UVStructural characterization acs.orgnih.gov

Table 2: Mentioned Compounds in the Tartrolone Series

CompoundSource Organism (if specified)Noted Activity (if specified)PubChem CID
This compoundStreptomyces sp. CP1130 researchgate.netnih.govInsecticidal researchgate.netacs.orgnih.gov10887500 nih.gov
Tartrolone BMentioned for structural comparison researchgate.netResistance in L. monocytogenes researchgate.net-
Tartrolone DStreptomyces sp. MDG-04-17-069 researchgate.netCytotoxic researchgate.net-

Biosynthetic Pathways and Genetic Foundations of Tartrolone C Production

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthesis of tartrolones is associated with a specific gene cluster, denoted as the trt cluster. This cluster has been identified and characterized, providing a genetic blueprint for the enzymatic machinery involved in assembling the tartrolone scaffold.

The trt cluster, as characterized in Teredinibacter turnerae, spans approximately 50 kb and contains 20 open reading frames (ORFs) potentially involved in tartrolone biosynthesis. nih.gov Among these, 10 ORFs (trtA–trtJ) are considered the core biosynthetic genes and are organized in a single operon. nih.gov

Polyketide Synthase (PKS) System Components and Organization

The central enzymatic machinery for tartrolone biosynthesis is a type I polyketide synthase (PKS) system. nih.govmdpi.comdntb.gov.uasecondarymetabolites.org Within the trt cluster, three large ORFs, trtD, trtE, and trtF, encode these multimodular trans-acyltransferase (AT) type I PKSs. nih.gov These three PKS genes collectively contain 11 modules in addition to a loading module. nih.gov

Bioinformatic analysis of the domains within these PKS modules and correlation with the chemical substructure of tartrolones, supported by mutational analysis, strongly indicate that this PKS system is responsible for the polyketide backbone formation of tartrolones. nih.gov For instance, trtD shows similarity to dfnG, a gene involved in difficidin (B1232683) biosynthesis in Bacillus amyloliquefaciens. nih.govpnas.org Similarly, trtE is similar to an uncharacterized PKS from Clostridium cellulolyticum and shows similarity to baeN from B. amyloliquefaciens, which is involved in bacillaene (B1261071) biosynthesis. nih.gov

The organization of these PKS genes and their constituent domains dictates the sequential addition and modification of extender units, ultimately determining the structure of the polyketide chain.

Accessory Genes and Regulatory Elements within the trt Cluster

Beyond the core PKS genes, the trt cluster contains several accessory genes and potential regulatory elements that contribute to the complete biosynthesis of tartrolones. pnas.orgplos.org These genes are located within the flanking regions of the core biosynthetic genes and are thought to be involved in various aspects, including substrate provision, post-PKS modifications, and regulation of gene expression. pnas.orgplos.org

Accessory genes identified include those potentially encoding aldolases (e.g., TERTU_2190 and TERTU_2191), which might be involved in the synthesis of the loading substrate, D-lactate. nih.govpnas.org A standalone type II thioesterase (TE), trtH, is also present and is proposed to play a role in regenerating misprimed thiolation domains within the PKS system. pnas.org Additionally, an acyl carrier protein (ACP) phosphodiesterase (TERTU_2193) is encoded within the cluster, which is required for the turnover of the ACP prosthetic group. pnas.org The presence of a transposase (TERTU_2188) upstream of the core genes suggests a possible lateral gene transfer event in the evolutionary history of the cluster. pnas.org Potential transcription regulators (TERTU_2194 and TERTU_2212) are located upstream and downstream of the core genes, respectively, suggesting transcriptional control over the trt cluster. pnas.org

The following table summarizes some of the genes identified within the trt cluster and their putative functions based on bioinformatic analysis:

Gene/ORF NamePutative FunctionNotes
trtA-trtJCore biosynthetic genesOrganized in a single operon nih.gov
trtDType I PKSSimilar to dfnG involved in difficidin biosynthesis nih.govpnas.org
trtEType I PKSSimilar to uncharacterized PKS and baeN involved in bacillaene biosynthesis nih.gov
trtFType I PKS (with integrated TE)Involved in polyketide elongation and release nih.govpnas.org
trtHType II Thioesterase (standalone)Proposed to regenerate misprimed thiolation domains pnas.org
TERTU_2190Putative AldolaseMay be involved in loading substrate synthesis pnas.org
TERTU_2191Putative AldolaseMay be involved in loading substrate synthesis pnas.org
TERTU_2193Acyl Carrier Protein PhosphodiesteraseRequired for ACP prosthetic group turnover pnas.org
TERTU_2194Potential Transcription RegulatorLocated upstream of core genes pnas.org
TERTU_2212Potential Transcription RegulatorLocated downstream of core genes pnas.org
TERTU_2188TransposaseSuggests potential lateral gene transfer pnas.org

Interactive Data Table: Genes within the trt Cluster and Putative Functions

Proposed Enzymatic Mechanisms and Pathway Intermediates

The biosynthesis of tartrolones, including Tartrolone C, proceeds through a series of enzymatic steps catalyzed by the PKS system and associated tailoring enzymes.

Substrate Loading and Chain Elongation Processes

The proposed biosynthesis of tartrolones initiates with the loading of a three-carbon unit, identified as D-lactate, as the starting substrate. nih.gov This loading step is followed by iterative chain elongation, a hallmark of type I PKS systems. nih.govmdpi.comnih.govembopress.org The multimodular PKS enzymes (TrtD, TrtE, TrtF) contain a series of catalytic domains within each module, typically including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). nih.gov Extender units, likely malonyl-CoA, are selected and loaded onto the ACP by the AT domain, followed by a condensation reaction catalyzed by the KS domain, which extends the growing polyketide chain. This process is repeated through successive modules, with each module adding a specific building block and potentially performing modifications like ketoreduction (KR), dehydration (DH), or enoyl reduction (ER). While the precise sequence of these reactions for this compound is not fully elucidated in the provided text, the general mechanism of chain elongation by a type I PKS is well-established. nih.gov

Post-Polyketide Modification Steps

Following the assembly of the polyketide backbone by the PKS, a series of post-polyketide modification steps occur to yield the mature tartrolone structure. plos.org These modifications can include cyclization, oxidation, reduction, glycosylation, and the incorporation of other chemical moieties. While the specific tailoring enzymes and the exact sequence of modifications for this compound are not explicitly detailed in the search results, the presence of accessory genes within the trt cluster suggests that such modifications are crucial for generating the final bioactive compound. pnas.org The boron atom present in some tartrolones, including this compound, represents a notable post-PKS modification, although the specific enzymatic mechanism for boron incorporation is not described in the provided snippets. The macrodiolide structure of tartrolones implies cyclization of the linear polyketide precursor.

Genetic Manipulation and Pathway Engineering for Elucidation and Diversification

Genetic manipulation and pathway engineering are powerful tools for both elucidating biosynthetic pathways and generating novel natural product analogs. mdpi.commdpi.comnih.govfrontiersin.orgfrontiersin.org Gene disruption experiments have been successfully applied to confirm the role of the trt cluster in tartrolone biosynthesis. nih.govpnas.org For instance, disrupting the KS1 domain of trtD in T. turnerae resulted in the absence of tartrolones, providing direct evidence for the cluster's involvement. nih.govpnas.org

Further genetic manipulation, such as targeted gene deletions, insertions, or domain swapping within the PKS genes and accessory genes, can help to:

Confirm the function of individual genes and domains within the pathway.

Identify specific enzymatic steps and intermediates.

Understand the substrate specificity of the PKS modules.

Potentially engineer the pathway to produce modified tartrolone structures or increase the yield of specific tartrolones, including this compound.

While the provided search results discuss genetic manipulation and pathway engineering in a broader context of secondary metabolite production mdpi.commdpi.comnih.govfrontiersin.orgfrontiersin.org, specific detailed research findings on the genetic manipulation and engineering specifically of the this compound biosynthetic pathway in its native Streptomyces host or heterologous systems are not extensively covered. However, the principles and techniques described in the general literature on metabolic engineering of polyketide pathways would be applicable to this compound.

Gene Disruption Studies for Pathway Confirmation

To experimentally confirm that the identified trt gene cluster is responsible for tartrolon biosynthesis, gene disruption studies have been conducted. nih.gov In T. turnerae T7901, a mutant strain (AH02) was created by disrupting the KS1 domain of the trtD gene through single-crossover recombination. nih.gov Comparison of the ethyl acetate (B1210297) fractions from both the wild-type strain and the mutant using high-resolution mass spectrometry (HR-MS) and tandem MS (MS/MS) showed the absence of tartrolons in the mutant strain. nih.gov This finding strongly supports the hypothesis that the trt gene cluster is indeed responsible for the biosynthesis of tartrolons in T. turnerae. nih.gov

Strategies for Biosynthetic Pathway Engineering

While the provided search results detail the identification and confirmation of the tartrolone biosynthetic gene cluster, specific strategies for the engineering of this pathway are not extensively described. General approaches for engineering polyketide biosynthetic pathways typically involve manipulating the genes within the BGC to alter or enhance the production of the target compound or to generate novel analogs. This can include:

Overexpression of pathway genes: Increasing the copy number or expression levels of key biosynthetic enzymes to boost production.

Gene knockout or silencing: Removing competing pathways or regulatory genes that negatively impact tartrolone production.

Domain or module swapping: Replacing specific domains or modules within the PKS enzymes with those from other PKSs to alter the structure of the resulting polyketide.

Introduction of precursor supply genes: Enhancing the availability of metabolic precursors needed for tartrolone biosynthesis.

Rational design of PKS modules: Modifying PKS modules at the genetic level to direct the incorporation of specific extender units or perform different catalytic reactions.

The analysis of the trt gene cluster provides a foundation for such engineering efforts by identifying the core biosynthetic genes and their predicted functions. nih.govpnas.org Further research would be required to develop and implement specific strategies for engineering the this compound biosynthetic pathway in T. turnerae or heterologous hosts.

In Vivo Expression and Ecological Significance of Biosynthesis in Host Symbioses

Tartrolone biosynthesis has been shown to occur in vivo within the shipworm host. nih.govresearchgate.netnih.gov Reverse-transcription PCR, coupled with liquid chromatography and high-resolution mass spectrometry, has revealed the transcription of the trt genes and the presence of tartrolon compounds in shipworm gills. nih.govresearchgate.netnih.gov This indicates that the trt gene cluster is expressed within the symbiotic state. nih.govnih.gov

The production of tartrolons by symbiotic bacteria like T. turnerae is believed to play a significant ecological role in the shipworm symbiosis. nih.govpnas.orgnih.gov Shipworms, which are marine wood-boring bivalve mollusks, rely on their gill symbionts, primarily T. turnerae, for cellulose (B213188) digestion and nitrogen fixation. pnas.orgnih.gov The symbiotic bacteria reside in the shipworm gills, while cellulose degradation occurs in the digestive tract. pnas.org

Tartrolons are potent antibiotics. nih.govpnas.org It has been proposed that these antibiotics contribute to shaping the microbial community within the shipworm, potentially by inhibiting competing symbionts in the gills or preventing microorganisms from scavenging glucose in the cecum. pnas.org This antimicrobial activity may help the shipworm host maintain a favorable microbial environment necessary for its unique lignocellulose digestion strategy. nih.govpnas.org The production of antibiotics by shipworm symbionts like T. turnerae represents a contribution to the symbiosis that extends beyond nutritional support. pnas.org

Further evidence for the ecological significance comes from the observation that tartrolons, specifically tartrolon E (a related compound), exhibit broad-spectrum anti-apicomplexan activity. plos.orgnih.govnih.govdntb.gov.ua While this compound was initially isolated from a Streptomyces species based on its insecticidal activity, the production of tartrolons by shipworm symbionts suggests a role in defending the host against parasites or other microorganisms. nih.govresearchgate.netresearchgate.netnih.gov The fact that these compounds are produced within a metazoan host suggests they may have evolved with better selectivity indices compared to compounds from microbes in other environments. nih.gov

The prevalence of the trt gene cluster in different Teredinibacter strains isolated from various shipworm species and environments further supports the ecological importance of tartrolon biosynthesis in this symbiosis. nih.gov Although the presence of the genes does not guarantee expression or product identity, strong PCR evidence of the trt cluster correlated with the presence of tartrolons in most tested strains. nih.gov

Chemical Synthesis and Analog Generation Strategies for Tartrolone C

Total Synthesis Approaches for Complex Macrodiolides

Total synthesis of macrodiolides, including those with oxacyclic rings, is a well-established area of organic chemistry. These approaches typically focus on the stereoselective construction of key fragments and their subsequent coupling and macrocyclization to form the final large ring structure. Methods for macrocycle formation are a natural emphasis in these syntheses. Another crucial aspect is the synthesis of oxacycles, such as oxolane (tetrahydrofuran) and oxane (tetrahydropyran) moieties, which are often embedded within the macrodiolide framework. acs.org For example, pamamycin 607, another macrodiolide, contains cis-2,5-disubstituted oxolane rings, and its total synthesis involved the stereoselective synthesis of fragments and esterification reactions. acs.org

While the provided search results mention the total synthesis of other tartrolone family members like tartrolon B, a boron-containing macrodiolide, detailing convergent approaches and key steps like boron-mediated aldol (B89426) additions and macrolactonization nih.govfigshare.com, specific detailed total synthesis routes solely for Tartrolone C were not prominently found in the initial search. However, general strategies for complex polyketide and macrolide synthesis, often involving stereocontrolled aldol methodologies, are relevant to the potential total synthesis of this compound given its polyketide-derived nature. rsc.org

Semisynthesis Methodologies for Structural Diversification

Semisynthesis involves using a naturally occurring starting material, like this compound itself or a closely related precursor, and chemically modifying it to create new derivatives or analogues. This approach can be advantageous for generating structural diversity, especially when the natural product is available through fermentation or isolation. Semisynthesis allows for targeted modifications at specific positions of the molecule, which can be more efficient than a de novo total synthesis for exploring a range of related structures. While the search results mention semisynthesis in the context of other natural products like spinosyn G researchgate.net, specific detailed semisynthesis methodologies applied to this compound for structural diversification were not detailed. However, the principle of modifying a complex natural product scaffold to generate analogues is a standard strategy in natural product chemistry.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of natural products like this compound are driven by the desire to explore the relationship between chemical structure and biological activity (SAR). collaborativedrug.comslideshare.net Analogues can be designed with modifications to different parts of the molecule, such as altering functional groups, changing the stereochemistry, or modifying the macrocyclic ring structure. These modifications can lead to compounds with altered potency, selectivity, or other desirable properties. The synthesis of these analogues requires specific synthetic strategies tailored to the target modifications. Although the search results indicate that synthetic analogues of other insecticidal compounds like spinosyns have been explored researchgate.net, detailed information on the specific design and synthesis of this compound analogues was not extensively provided.

Elucidation of Structure-Activity Relationships (SAR) through Synthetic Analogues

Biological Activities and Molecular Mechanisms of Tartrolone C

Insecticidal Activity Profiling

The insecticidal potential of Tartrolone C has been investigated, revealing its efficacy against certain agricultural pests.

Spectrum of Activity Against Agricultural Pests

This compound, isolated from a Streptomyces strain, has demonstrated insecticidal activity. researchgate.netdntb.gov.ua It has been found to be active against two significant crop pests: the beet armyworm (Spodoptera exigua) and the tobacco budworm (Heliothis virescens). researchgate.net The minimum emergent larvicide concentration (MELC) for this compound against both of these insects was reported as 125 ppm. researchgate.net Other studies on secondary metabolites from Streptomyces species have also shown insecticidal activity against pests like Trialeurodes vaporariorum, with varying levels of potency among different compounds. mdpi.comresearchgate.net While these studies highlight the potential of Streptomyces-derived compounds as insecticides, the specific spectrum of activity for this compound is primarily documented against Spodoptera exigua and Heliothis virescens. researchgate.net

Proposed Cellular and Physiological Targets in Insect Models

While specific detailed mechanisms for this compound in insects are not extensively documented in the provided context, insecticides generally exert their effects through various cellular and physiological targets. Common targets include the nervous system, muscle function, and growth regulation. epa.govresearchgate.net For instance, many insecticides act on ion channels or receptors in the nervous system, disrupting nerve impulse transmission. epa.govresearchgate.net Others interfere with essential enzymes like acetylcholinesterase or affect chitin (B13524) synthesis, which is crucial for insect exoskeletons. epa.govresearchgate.netmdpi.com Given that this compound is a macrodiolide, a class of polyketides, and some polyketides are known to have diverse biological interactions, further research is needed to precisely elucidate its cellular and physiological targets in insect models.

Antimicrobial Properties

This compound and related tartrolones have also shown antimicrobial activity, particularly against bacteria.

Antibacterial Spectrum Against Model Microorganisms

Research on tartrolones, including related compounds like tartrolon E, has indicated antibacterial properties. Compound 2 (identified as tartrolon E in one study nih.gov) showed significant antibacterial activity against Pseudomonas aeruginosa, as well as both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov It also inhibited the growth of the marine bacterium Vibrio anguillarum. nih.gov Another study on antimicrobial substances from Bacillus sp. showed activity against Listeria species. scielo.br While these findings relate to the broader class of tartrolones and microbial metabolites, specific detailed antibacterial spectrum data for this compound against a wide panel of model microorganisms is not prominently featured in the provided information. However, the identification of related tartrolones with antibacterial action suggests the potential for this compound to possess similar properties.

Mechanistic Insights into Antibacterial Action (e.g., Ionophore Activity)

The mechanism of action for some tartrolones points towards ionophore activity. Tartrolon B, a related compound, has been shown to activate the NLRP3 inflammasome through its activity as a potassium ionophore. researchgate.netplos.org Ionophores are molecules that facilitate the transport of ions across cell membranes, disrupting ion concentration gradients essential for microbial metabolism and survival. merckvetmanual.comhuvepharma.comnih.gov This disruption can lead to cell death. merckvetmanual.comnih.gov While the specific ionophore activity of this compound is not explicitly detailed in the provided texts, the established ionophore mechanism for a related tartrolone (Tartrolon B) suggests that this could be a potential mechanism for this compound's antibacterial action, if it exhibits such activity. Polyether ionophores, a class of ionophores that transport ions like sodium, potassium, and hydrogen across membranes, are known to have antibacterial effects, particularly against Gram-positive bacteria, by disrupting their ion gradients. merckvetmanual.comhuvepharma.comnih.gov

Anti-Parasitic Potency (Referencing Related Tartrolones, e.g., TrtE)

While the primary focus of the provided information regarding this compound is on its insecticidal and potential antibacterial activities, related tartrolones, specifically Tartrolone E (TrtE), have demonstrated significant anti-parasitic potency. TrtE, isolated from a shipworm symbiotic bacterium, is highly effective against a broad spectrum of apicomplexan parasites in vitro, including Toxoplasma gondii, Plasmodium falciparum, and Cryptosporidium parvum. plos.orgresearchgate.netnih.govnih.gov Studies have shown TrtE to have rapid inhibitory action on asexual stage parasites and prevent the establishment of infection. researchgate.netnih.gov It has also shown effectiveness in vivo against Cryptosporidium parvum infection in neonatal mice. plos.orgresearchgate.netnih.govepo.org The half-maximal effective concentration (EC50) of TrtE against T. gondii is reported to be as low as 3 nM. plos.orgnih.gov The mechanism of action for TrtE in parasites is still under investigation but includes rapidly blocking parasite host cell invasion. nih.gov While these findings pertain to Tartrolone E, they highlight the potential for anti-parasitic activity within the broader class of tartrolones, suggesting that further investigation into this compound's effects on parasites might be warranted.

Efficacy Against Apicomplexan Parasites (e.g., Toxoplasma gondii, Cryptosporidium)

This compound, and the closely related tartrolone E (trtE), have demonstrated significant efficacy against a broad spectrum of apicomplexan parasites in vitro, including notable human pathogens such as Toxoplasma gondii and Cryptosporidium parvum. plos.orgnih.govdntb.gov.uaresearchgate.netnih.gov Studies have shown that trtE is highly potent against intracellular T. gondii, with a half-maximal effective concentration (EC50) of 3 nM. plos.orgnih.gov The compound can inhibit the growth of 50% of intracellular T. gondii at this concentration and can block intracellular parasite replication after a 2-hour exposure at 30 nM. nih.gov Against C. parvum, trtE exhibits nanomolar activity, with EC50 values ranging from 3.85 nM to 15.93 nM depending on the assay method and parasite strain. plos.orgnih.gov TrtE has also shown effectiveness against C. parvum infection in neonatal mice, suggesting its potential as a lead compound for preclinical development. plos.orgdntb.gov.ua Beyond T. gondii and C. parvum, trtE has demonstrated activity against other apicomplexans, including Plasmodium falciparum, Babesia bovis, B. bigemina, Theileria equi, and Sarcocystis neurona. plos.org

Data on the efficacy of tartrolone E against select apicomplexan parasites is summarized below:

Parasite SpeciesEC50 (in vitro)NotesSource
Toxoplasma gondii3 nMAgainst intracellular tachyzoites plos.orgnih.gov
Cryptosporidium parvum3.85 - 15.93 nMVaries by assay and strain plos.orgnih.gov
Plasmodium falciparumNanomolar activityBroad spectrum anti-apicomplexan activity plos.org
Babesia bovisNanomolar activityBroad spectrum anti-apicomplexan activity plos.org
Theileria equiNanomolar activityBroad spectrum anti-apicomplexan activity plos.org
Sarcocystis neuronaNanomolar activityBroad spectrum anti-apicomplexan activity plos.org

Identification of Cellular Targets in Parasitic Organisms

While the precise molecular target of this compound (or trtE) in parasitic organisms is not yet fully elucidated, research has begun to identify the cellular processes and life stages affected. nih.govdntb.gov.uanih.gov Studies on T. gondii indicate that trtE rapidly blocks the parasite's capacity to invade host cells. nih.govresearchgate.net Although the compound affects infective capacity within 30 minutes, parasite viability, morphology, membrane integrity, and host cell attachment appear unaffected until after 4 hours of treatment. nih.govresearchgate.net These effects on infective capacity are irreversible. nih.govresearchgate.net Further investigation into T. gondii suggests that trtE directly compromises tachyzoite viability and alters intracellular development and morphology. nih.gov

In the case of C. parvum, trtE kills the parasite within an hour of treatment. dntb.gov.uanih.gov While it does not affect the viability of sporozoites, trtE inhibits the establishment of infection. dntb.gov.uanih.gov Targeting specific life cycle stages revealed that trtE is effective against the asexual stages of C. parvum but shows reduced efficacy against mature sexual stages. dntb.gov.uanih.gov Gene expression analysis indicates that trtE inhibits the early sexual stage of the parasite. dntb.gov.uanih.gov The mechanism of action of trtE appears to involve a direct effect on extracellular parasites and the blocking of intracellular stage propagation. nih.gov

Modulation of Specific Cellular Signaling Pathways

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Transcription

This compound has been found to inhibit hypoxia-inducible factor-1 (HIF-1) transcription under hypoxic conditions. plos.orgnih.gov HIF-1 is a key transcription factor that mediates cellular responses to low oxygen levels and is considered a therapeutic target for various conditions, including solid tumors. nih.govoncotarget.commdpi.com A high-throughput assay system using mammalian cells with a luciferase reporter gene construct containing a HIF-1 binding site was used to identify inhibitors of HIF-1 transcriptional activation. nih.gov Using this system, this compound was found to inhibit HIF-1 transcriptional activity with an IC50 value of 0.17 µg/ml. nih.gov The mechanism by which this compound inhibits HIF-1 activity involves the inhibition of HIF-1 transcriptional activity or upstream signaling pathways. mdpi.com

Cytotoxic Potential in Cell-Based Assays (referencing related Tartrolones, e.g., Tartrolone D)

While the primary focus on this compound highlights its antiparasitic and HIF-1 inhibitory activities, the cytotoxic potential of related tartrolones has also been investigated in cell-based assays. Tartrolone D, a macrodiolide isolated from a marine-derived Streptomyces species, has displayed strong cytotoxic activity against several human tumor cell lines. nih.govresearchgate.net Studies have shown that tartrolone D is cytotoxic against lung (A549), colon (HT29), and breast (MDA-MB-231) cancer cell lines with GI50 values of 0.16 µM, 0.31 µM, and 0.79 µM, respectively, demonstrating potency comparable to or exceeding that of doxorubicin (B1662922) in some cases. researchgate.net This indicates that members of the tartrolone series can possess significant cytotoxic properties, which may be relevant when considering the broader biological profile of this compound, although this compound was initially isolated based on its insecticidal activity. plos.orgresearchgate.netnih.gov

Data on the cytotoxicity of Tartrolone D against human cancer cell lines is presented below:

Cell LineCancer TypeGI50 (µM)Source
A549Lung0.16 researchgate.net
HT29Colon0.31 researchgate.net
MDA-MB-231Breast0.79 researchgate.net

Interactions with Broader Biological Systems and Symbiotic Relationships

This compound's origin from Streptomyces species, particularly Streptomyces sp. CP1130, places it within the context of microbial natural products and their roles in biological systems. plos.orgresearchgate.netnih.gov Streptomyces are known for producing a wide array of bioactive compounds, many of which are involved in microbial interactions and defense mechanisms. itmedicalteam.plitmedicalteam.pl The initial isolation of this compound was based on its insecticidal activity, suggesting a role in interactions with insects. plos.orgresearchgate.netnih.gov

Furthermore, the study of related tartrolones, such as tartrolone E produced by the shipworm symbiotic bacterium Teredinibacter turnerae, highlights the potential involvement of these compounds in symbiotic relationships. plos.orgpnas.org T. turnerae lives in the gills of shipworms and is involved in wood degradation and nitrogen fixation, providing essential nutrients to its host. pnas.org Tartrolones produced by this symbiont are proposed to play a role in shaping the microbial community within the shipworm, potentially by inhibiting competing symbionts in the gills or preventing microorganisms from scavenging glucose in the cecum. pnas.org This suggests that tartrolones can act as chemical agents influencing the complex microbial ecosystems associated with their producing organisms and their hosts. pnas.org While this research specifically pertains to tartrolone E in the shipworm symbiosis, it provides a framework for understanding how other tartrolones, including this compound, might be involved in broader biological interactions and symbiotic relationships in their specific ecological niches.

Advanced Research Methodologies and Future Directions in Tartrolone C Research

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

The comprehensive study of Tartrolone C, from its biosynthesis to its mode of action, can be significantly advanced through the application of various "omics" technologies. These high-throughput approaches provide a holistic view of the biological processes involved with this natural product.

Genomics: The starting point for understanding this compound production lies within the genome of the producing organism, Streptomyces sp. By sequencing and analyzing the complete genome, researchers can identify the biosynthetic gene cluster (BGC) responsible for this compound synthesis. This genomic information is crucial for elucidating the enzymatic steps in its biosynthetic pathway.

Transcriptomics: Transcriptomic analysis, studying the complete set of RNA transcripts, can reveal the expression levels of genes within the this compound BGC under different conditions. nih.govmdpi.commdpi.comresearchgate.net This can help identify regulatory elements and optimal fermentation conditions for enhanced production. mdpi.com For instance, comparing the transcriptomes of high-producing versus low-producing strains can pinpoint key regulatory genes. mdpi.com

Proteomics: Proteomics focuses on the large-scale study of proteins. nih.govnih.govnih.govmdpi.commdpi.com In the context of this compound, proteomic studies can identify the enzymes directly involved in its biosynthesis and any post-translational modifications they may undergo. Furthermore, proteomics can be employed to understand the molecular targets of this compound by observing changes in the proteome of target organisms upon exposure to the compound. mdpi.com

Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. nih.govnih.gov This technology is invaluable for optimizing this compound production by identifying precursor molecules and metabolic bottlenecks in the producing Streptomyces strain. nih.gov Time-resolved metabolomic studies can map the flow of precursors into the this compound biosynthetic pathway, providing insights for metabolic engineering strategies. nih.gov

Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics Sequencing and analysis of the Streptomyces sp. genome.Identification of the this compound biosynthetic gene cluster (BGC).
Transcriptomics Studying gene expression under different production conditions. nih.govmdpi.commdpi.comresearchgate.netIdentification of regulatory genes and optimization of fermentation parameters. mdpi.com
Proteomics Analysis of the entire protein complement of Streptomyces sp. and target organisms. nih.govnih.govnih.govmdpi.commdpi.comIdentification of biosynthetic enzymes and molecular targets of this compound. mdpi.com
Metabolomics Comprehensive analysis of small-molecule metabolites. nih.govnih.govOptimization of production by identifying precursors and metabolic bottlenecks. nih.gov

Integration of High-Throughput Screening and Computational Chemistry for Target Deconvolution

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. The integration of high-throughput screening (HTS) and computational chemistry offers a powerful approach for this "target deconvolution." nih.govsemanticscholar.org

High-Throughput Screening (HTS): HTS allows for the rapid testing of this compound against a large number of biological targets, such as enzymes or receptors. This can quickly narrow down the potential proteins or pathways that are affected by the compound. Phenotypic screens, which assess the effect of a compound on whole cells or organisms, can also be used to identify the biological processes modulated by this compound. nih.gov

Computational Chemistry: Computational methods, such as molecular docking and virtual screening, can predict the binding of this compound to the 3D structures of potential protein targets. eddc.sg These in silico techniques can prioritize targets for experimental validation and provide insights into the specific molecular interactions between this compound and its binding partners. eddc.sg The availability of large virtual chemical libraries and predicted protein structures has expanded the capabilities of this approach. eddc.sg

The process of target deconvolution using these integrated methods can be summarized as follows:

Initial HTS: Screen this compound against diverse libraries of proteins or in phenotypic assays to identify initial "hits."

Computational Prioritization: Use computational docking and other virtual screening methods to rank potential targets based on predicted binding affinity and interaction patterns. eddc.sg

Experimental Validation: Biochemically or biophysically validate the prioritized targets to confirm direct binding and functional modulation by this compound.

MethodologyRole in Target DeconvolutionExample Application for this compound
High-Throughput Screening (HTS) Rapidly screen for biological activity against numerous targets.Testing this compound against a panel of insect-specific enzymes to identify potential targets for its insecticidal activity.
Computational Chemistry Predict binding interactions and prioritize potential targets for validation. eddc.sgDocking this compound into the active sites of prioritized insect enzymes to predict binding modes.
Chemical Proteomics Identify direct protein targets from complex biological samples. nih.govresearchgate.netUsing affinity-based probes derived from this compound to isolate and identify its binding partners in insect cell lysates. researchgate.net

Exploration of this compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. nih.govnih.govresearchgate.net Given its biological activity, this compound has the potential to be developed into a valuable chemical probe for investigating fundamental biological processes. researchgate.netresearchgate.net

To be an effective chemical probe, a molecule should ideally have high potency, specificity, and a well-characterized mechanism of action. nih.gov While this compound has demonstrated biological effects, further research is needed to fully characterize its target profile and selectivity.

Potential applications of this compound as a chemical probe include:

Investigating Ion Homeostasis: If its activity is related to ionophoric properties, as suggested for related compounds, this compound could be used to study the roles of specific ion gradients in cellular processes.

Dissecting Insect-Specific Pathways: Given its insecticidal activity, a well-characterized this compound could be used to probe essential biological pathways in insects that are not present in vertebrates, potentially leading to the identification of novel insecticide targets. researchgate.net

Studying Hypoxia-Inducible Factor-1 (HIF-1) Transcription: Its reported inhibition of HIF-1 transcription under hypoxic conditions suggests it could be a tool to study the regulation of this important transcription factor. researchgate.net

The development of this compound into a high-quality chemical probe would require a detailed understanding of its structure-activity relationship (SAR) and the generation of derivatives with improved properties, such as increased potency or the inclusion of tags for visualization or affinity purification.

Translational Research Perspectives for Non-Clinical Applications (e.g., Biopesticides)

Translational research aims to "translate" findings from basic science into practical applications. For this compound, a significant non-clinical application lies in its potential as a biopesticide for agriculture.

The initial discovery of this compound was based on its insecticidal activity against major crop pests, including the beet armyworm (Spodoptera exigua) and the tobacco budworm (Heliothis virescens). researchgate.net The minimum emergent larvicide concentrations (MELCs) were determined to be 125 ppm for both of these insect species. researchgate.net

Further translational research in this area would involve:

Spectrum of Activity: Determining the range of insect pests that are susceptible to this compound.

Mode of Action Studies: Elucidating the precise molecular mechanism by which this compound exerts its insecticidal effects.

Formulation Development: Developing stable and effective formulations for application in agricultural settings.

Field Trials: Evaluating the efficacy of this compound formulations in controlling pest populations under real-world field conditions.

Ecotoxicology Studies: Assessing the potential impact of this compound on non-target organisms and the broader environment.

The development of this compound as a biopesticide could offer a more environmentally benign alternative to conventional synthetic pesticides, contributing to more sustainable agricultural practices.

Research AreaObjectiveKey Activities
Spectrum of Activity Identify the range of insect pests controlled by this compound.Laboratory bioassays against a diverse panel of economically important insects.
Mode of Action Understand how this compound kills insects.Target deconvolution studies, physiological and behavioral assays on treated insects.
Formulation Development Create a practical and effective product for agricultural use.Development of stable liquid or solid formulations with good shelf-life and application properties.
Field Trials Evaluate performance in a real-world setting.Controlled field studies to assess efficacy, application rates, and timing.
Ecotoxicology Assess environmental safety.Studies on the effects on beneficial insects (e.g., pollinators), soil organisms, and aquatic life.

Q & A

Q. What established synthetic pathways exist for Tartrolone C, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves polyketide synthase (PKS)-mediated pathways in actinomycetes. Key variables include precursor availability, enzyme specificity, and fermentation conditions (e.g., pH, temperature). Post-synthesis purification employs HPLC or column chromatography, with yield optimization requiring iterative adjustments to solvent systems and catalyst ratios. Structural confirmation relies on tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure, and what are common pitfalls?

High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) are critical for elucidating its macrocyclic structure. Common pitfalls include signal overlap in crowded spectral regions (e.g., 1.0–2.5 ppm in 1^1H NMR) and misassignment of stereochemistry due to conformational flexibility. Cross-validation with X-ray crystallography is recommended where feasible .

Q. What validated in vitro models assess this compound’s bioactivity against Gram-negative pathogens?

Minimum inhibitory concentration (MIC) assays using standardized strains (e.g., E. coli ATCC 25922) are foundational. Researchers should include positive controls (e.g., polymyxin B) and account for solvent interference (e.g., DMSO cytotoxicity thresholds). Time-kill kinetics and biofilm disruption assays provide complementary data on bactericidal mechanisms .

Advanced Research Questions

Q. How can researchers optimize this compound’s solubility and stability for in vivo studies?

Strategies include:

  • Prodrug modification : Introducing phosphate or PEG groups to enhance aqueous solubility.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve pharmacokinetics.
  • pH adjustment : Buffering to physiological pH (7.4) to prevent aggregation. Preclinical validation requires stability testing in simulated biological fluids (e.g., plasma, PBS) and toxicity profiling in murine models .

Q. What computational approaches predict this compound’s target binding affinities, and how are these validated experimentally?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with bacterial membranes (e.g., lipid A). Experimental validation uses surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Discrepancies between in silico and empirical data often arise from force field inaccuracies or solvent effects .

Q. How should contradictory cytotoxicity data for this compound across cell lines be methodologically reconciled?

Systematic analysis should:

  • Compare experimental parameters : Cell passage number, culture media, and exposure time.
  • Assay standardization : Use ATP-based viability assays (e.g., CellTiter-Glo) alongside lactate dehydrogenase (LDH) release tests.
  • Control for off-target effects : Include primary human cell lines (e.g., HEK293) to differentiate selective toxicity. Meta-analyses of raw data from public repositories (e.g., ChEMBL) can identify confounding variables .

Q. What strategies ensure reproducibility in this compound’s bioactivity assays?

Adopt the following protocols:

  • Blinded experiments : Separate compound preparation and assay execution to reduce bias.
  • Interlab validation : Share standardized strains and reagents with collaborating labs.
  • Data transparency : Publish raw datasets (e.g., via Zenodo) and detailed SOPs in supplementary materials. Frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help design robust studies .

Methodological Considerations

  • Literature Review : Use systematic platforms (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND biosynthesis NOT derivatives") to filter irrelevant results .
  • Data Contradictions : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to dissect variable experimental designs in conflicting studies .
  • Ethical Compliance : Adhere to Nagoya Protocol guidelines for genetic resource utilization if studying biosynthetic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.